2,2-Dichlorobutanoic acid

Physical Organic Chemistry Reaction Optimization Agrochemical Design

2,2-Dichlorobutanoic acid (CAS 13023-00-2) is a gem-dichloro carboxylic acid with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol. It features a butanoic acid backbone where both alpha-protons have been substituted with chlorine atoms, creating a unique α,α-dichloro structural motif.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 13023-00-2
Cat. No. B076014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorobutanoic acid
CAS13023-00-2
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)(Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)
InChIKeyOBLYWUBMZGHQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorobutanoic Acid (CAS 13023-00-2): Technical Specifications and Class Positioning


2,2-Dichlorobutanoic acid (CAS 13023-00-2) is a gem-dichloro carboxylic acid with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol . It features a butanoic acid backbone where both alpha-protons have been substituted with chlorine atoms, creating a unique α,α-dichloro structural motif . This compound exists as a liquid at room temperature with a density of 1.401 g/cm³, a boiling point of 218.1°C at 760 mmHg, and a predicted LogP of 1.65, indicating moderate lipophilicity . Its physical state and volatility profile differ markedly from related halogenated alkanoic acids, influencing its handling and application scope in synthetic chemistry and agrochemical research .

Why Generic Substitution Fails: The Critical pKa and Reactivity Distinctions of 2,2-Dichlorobutanoic Acid


Procurement of a generic 'halogenated butanoic acid' is inadequate due to the profound impact of the gem-dichloro substitution on key physicochemical parameters. The alpha-positioning of two electron-withdrawing chlorine atoms significantly lowers the compound's acid dissociation constant (pKa) relative to mono-halogenated or beta-substituted analogs [1]. This translates to markedly different reactivity in nucleophilic acyl substitution reactions, distinct solubility and ionization profiles in biological or environmental systems, and altered efficacy in applications such as herbicide development where alpha-chlorination is a major determinant of activity [2]. The quantitative evidence presented below underscores the specific, non-interchangeable performance of 2,2-dichlorobutanoic acid.

Quantitative Differentiators for 2,2-Dichlorobutanoic Acid (CAS 13023-00-2) vs. Structural Analogs


Acid Strength (pKa) vs. 2-Chlorobutanoic and 2-Bromobutanoic Acids

2,2-Dichlorobutanoic acid exhibits a significantly lower pKa (~2.9) compared to its mono-halogenated analogs 2-chlorobutanoic acid (~4.3) and 2-bromobutanoic acid (~4.4), indicating it is a stronger acid by over an order of magnitude [1]. This pronounced increase in acidity is a direct consequence of the additive electron-withdrawing inductive effect of the two α-chlorine atoms, which stabilizes the conjugate base . The result is a compound that is more extensively ionized at physiological and environmental pH values, which has direct consequences for its solubility, bioavailability, and reactivity in nucleophilic substitution and condensation reactions.

Physical Organic Chemistry Reaction Optimization Agrochemical Design

Lipophilicity (LogP) and Volatility vs. 2,2-Dichloropropanoic Acid (Dalapon)

2,2-Dichlorobutanoic acid demonstrates a computed LogP (XLogP3) of 1.65 , reflecting greater lipophilicity than the widely used herbicide 2,2-dichloropropanoic acid (Dalapon), which has a LogP of 0.76 [1]. This ~0.9 LogP unit increase indicates that 2,2-dichlorobutanoic acid is approximately 8 times more lipophilic. This difference arises from the extension of the carbon backbone from C3 to C4. Additionally, the boiling point of 2,2-dichlorobutanoic acid is significantly higher (218.1°C at 760 mmHg) compared to Dalapon's boiling point of 202°C (at 760 mmHg) [1].

Environmental Fate Formulation Science Agrochemical Properties

Steric and Electronic Effects in Synthesis vs. 2,2-Dichloropentanoic Acid

While 2,2-dichloropentanoic acid (C5) and 2,2-dichlorohexanoic acid (C6) share the gem-dichloro motif, 2,2-dichlorobutanoic acid (C4) offers a unique balance between steric hindrance and electrophilicity. The C4 chain provides sufficient steric bulk to influence the diastereoselectivity of reactions at the carbonyl center, yet it is less encumbered than the C5 or C6 analogs [1]. The molecular weight of 2,2-dichlorobutanoic acid is 156.99 g/mol, compared to 171.02 g/mol for the C5 analog and 185.05 g/mol for the C6 analog [2]. This 14-28 g/mol difference in molecular weight corresponds to a lower molar volume and potentially higher reactivity in nucleophilic acyl substitutions due to reduced steric shielding of the carbonyl carbon.

Organic Synthesis Reaction Kinetics Building Block Reactivity

Herbicidal Activity vs. Other Chlorinated Aliphatic Acids

In a class-level comparison of halogenated aliphatic acids, alpha-chlorination is identified as a major requirement for herbicidal activity. Within this class, 2,2-dichlorobutyric acid (2,2-dichlorobutanoic acid) is noted as one of the most active compounds, alongside trichloroacetic acid (TCA) and 2,2-dichloropropanoic acid (dalapon) [1]. The specific activity profile of 2,2-dichlorobutanoic acid is differentiated by its optimal chain length, as increasing the chain length (e.g., to pentanoic or hexanoic acid) is reported to reduce activity [1]. This suggests that the C4 backbone of 2,2-dichlorobutanoic acid represents a 'sweet spot' in the structure-activity relationship for this class of herbicides, offering a unique balance of lipophilicity and molecular size for target site interaction.

Agrochemical Research Structure-Activity Relationship Weed Control

Procurement-Relevant Applications for 2,2-Dichlorobutanoic Acid (CAS 13023-00-2)


Synthesis of α,α-Dichloro Acid Chlorides for Constrained Peptidomimetics

The conversion of 2,2-dichlorobutanoic acid to its corresponding acid chloride, 2,2-dichlorobutanoyl chloride, has been demonstrated in the literature for the N-alkylation of amines to produce conformationally constrained amino acid derivatives [1]. The gem-dichloro group imparts unique steric and electronic constraints that are not achievable with mono-halogenated or longer-chain dichloro acids. This makes 2,2-dichlorobutanoic acid a specific and irreplaceable building block for medicinal chemistry programs targeting GABA analogs and other bioactive scaffolds.

Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given its identification as a highly active herbicide in the class of halogenated aliphatic acids [1], 2,2-dichlorobutanoic acid serves as a crucial standard for SAR investigations. Research programs aiming to develop next-generation, selective weed control agents require this specific C4 analog to benchmark activity against longer-chain derivatives (e.g., C5 or C6 dichloro acids) and to probe the molecular interactions responsible for optimal phytotoxicity. Its distinct LogP and pKa profile, as detailed in Section 3, makes it the reference of choice for understanding the physicochemical drivers of herbicidal efficacy.

Investigating the Impact of α-Substitution on Metabolic Stability and Biotransformation

The gem-dichloro group at the alpha-carbon of 2,2-dichlorobutanoic acid renders it resistant to beta-oxidation, a common metabolic pathway for fatty acids [1]. This property is valuable in environmental fate studies and in the design of probe molecules for studying the metabolism of chlorinated aliphatic pollutants. Researchers requiring a model compound with defined and predictable metabolic stability will find 2,2-dichlorobutanoic acid to be a superior choice over mono-chloro or non-halogenated butanoic acids, which undergo rapid enzymatic degradation.

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